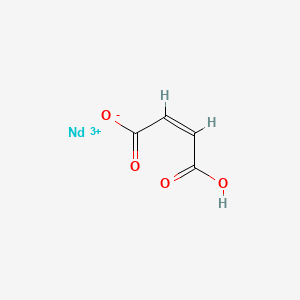
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is a coordination compound that involves the neodymium ion (Nd^3+) complexed with (Z)-4-hydroxy-4-oxobut-2-enoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) typically involves the reaction of neodymium salts with (Z)-4-hydroxy-4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the complex. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) may involve large-scale batch or continuous processes. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration, is essential to achieve consistent quality and high yield. Purification techniques such as crystallization, filtration, and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxy-4-oxobut-2-enoate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield neodymium oxides, while reduction could produce neodymium metal or lower oxidation state complexes. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as polymerization and cross-coupling.
Biology
The compound has potential applications in biological research, particularly in the study of metal ion interactions with biological molecules. It can be used to investigate the role of neodymium in biological systems and its potential therapeutic applications.
Medicine
In medicine, (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is being explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties make it a candidate for targeted drug delivery and imaging contrast agents.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as high-performance magnets and electronic components. Its ability to form stable complexes with various ligands makes it valuable in material science and engineering.
作用机制
The mechanism by which (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) exerts its effects involves the coordination of the neodymium ion with the (Z)-4-hydroxy-4-oxobut-2-enoate ligand. This coordination alters the electronic structure of the neodymium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
- (Z)-4-hydroxy-4-oxobut-2-enoate;lanthanum(3+)
- (Z)-4-hydroxy-4-oxobut-2-enoate;cerium(3+)
- (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+)
Uniqueness
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is unique due to the specific properties of the neodymium ion, such as its magnetic and electronic characteristics. These properties differentiate it from similar compounds involving other lanthanides, making it particularly valuable in applications requiring specific magnetic or electronic functionalities.
属性
CAS 编号 |
14533-03-0 |
|---|---|
分子式 |
C4H3NdO4+2 |
分子量 |
259.31 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) |
InChI |
InChI=1S/C4H4O4.Nd/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-; |
InChI 键 |
JKOGKIJIPCVHON-ODZAUARKSA-M |
手性 SMILES |
C(=C\C(=O)[O-])\C(=O)O.[Nd+3] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)O.[Nd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




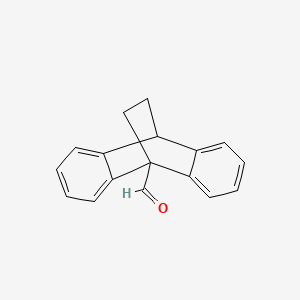
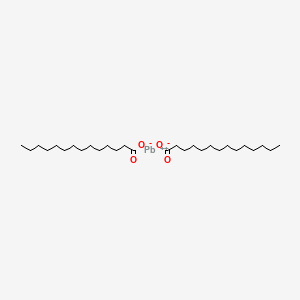
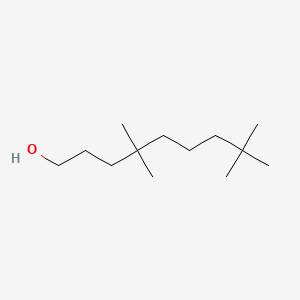
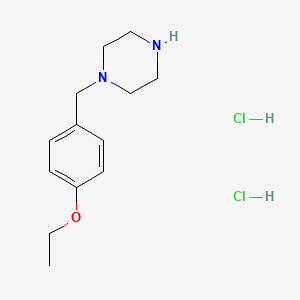
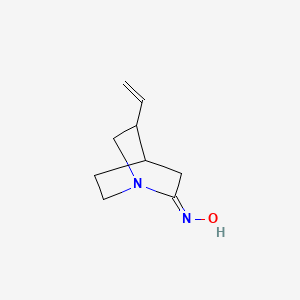
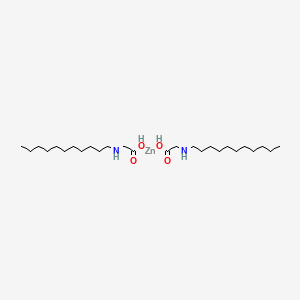
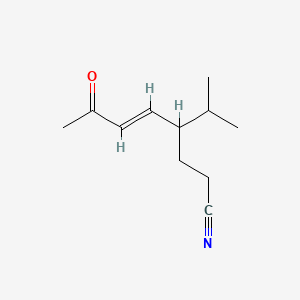
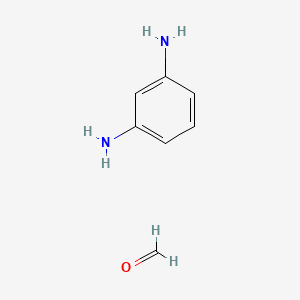
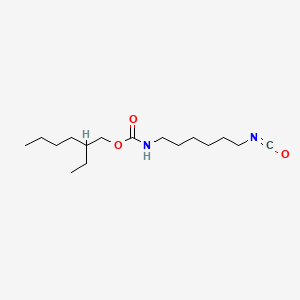

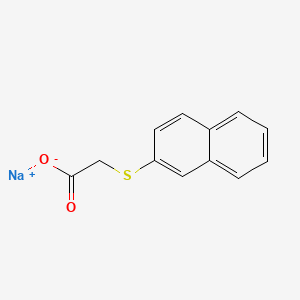
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
